molecular formula C5H5F3 B3052295 1,1,2-Trifluoropenta-1,4-diene CAS No. 401-49-0

1,1,2-Trifluoropenta-1,4-diene

Cat. No.: B3052295
CAS No.: 401-49-0
M. Wt: 122.09 g/mol
InChI Key: QWSXJTYKCBAUTM-UHFFFAOYSA-N
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Description

1,1,2-Trifluoropenta-1,4-diene is an organic compound with the molecular formula C5H5F3 It is a fluorinated diene, characterized by the presence of three fluorine atoms and two double bonds in its structure

Scientific Research Applications

1,1,2-Trifluoropenta-1,4-diene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trifluoropenta-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of penta-1,4-diene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluoropenta-1,4-diene undergoes various chemical reactions, including:

    Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2). .

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Substitution Reactions: this compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1,1,2-Trifluoropenta-1,4-diene can be compared with other similar compounds such as:

This compound is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and properties compared to non-fluorinated and other halogenated dienes .

Properties

IUPAC Name

1,1,2-trifluoropenta-1,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSXJTYKCBAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297691
Record name 1,1,2-trifluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-49-0
Record name NSC117342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2-trifluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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